2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a thiazole ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the thiazole and sulfonamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, thiazole-containing molecules, and sulfonamide compounds. Examples include:
- 2-(benzofuran-2-yl)-3-phenylpyridine
- (2-butylbenzofuran-3-yl)-(4-hydroxyphenyl)methanone
Uniqueness
What sets 2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide apart is its combination of the benzofuran, thiazole, and sulfonamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N3O4S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-13-2-7-18-17(10-13)14(12-27-18)11-19(24)22-15-3-5-16(6-4-15)29(25,26)23-20-21-8-9-28-20/h2-10,12H,11H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
SMSFSCBSYYBNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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